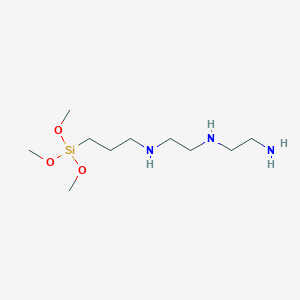

N1-(2-アミノエチル)-N2-(3-(トリメトキシシリル)プロピル)エタン-1,2-ジアミン

概要

説明

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, also known as N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, is a useful research compound. Its molecular formula is C10H27N3O3Si and its molecular weight is 265.43 g/mol. The purity is usually 95%.

The exact mass of the compound N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

重金属イオンの取り込み

この化合物は、シリカゲルの表面修飾のための有機配位子として使用され、重金属イオンを取り込む 。この用途は、水源から重金属を除去する必要性がある環境科学で特に役立ちます。

カーボンナノチューブの官能基化

この化合物は、フッ素化カーボンナノチューブ (F-CNT) と反応して、アミノアルキルアルコキシシラン官能化カーボンナノチューブを形成する 。この官能基化により、カーボンナノチューブの特性が向上し、ナノテクノロジーにおけるさまざまな用途に適したものになります。

ウランの除去

ある研究では、この化合物を用いて多孔質シリカの表面を修飾しました。 修飾されたシリカは、次に吸着剤として使用され、水溶液からウラン (U(VI)) を除去する 。この用途は、核廃棄物管理において重要です。

炭素捕捉

この化合物は、メタノールまたはエタノールで改質された超臨界CO2中でシリカSBA-15を官能基化するために使用されてきた 。これは、発電および産業部門からのCO2排出量を削減するための有望な技術です。

多面体シルセスキオキサンの合成

この化合物は、さまざまな多面体シルセスキオキサンの合成に使用されてきた 。これらは、材料科学分野で潜在的な用途を持つ、ケージ状の分子の一種です。

薬物送達

この化合物は、メソポーラスSBA-15シリカに官能基化することができ、制御された薬物送達のためのマトリックスとして使用される 。この用途は、薬物の制御放出が治療効果を高めることができる医学の分野で特に関連しています。

シラン系ポリマーの合成

それは、瞬間接着剤を製造するために使用されるシラン系ポリマーの合成にも使用される 。

メソポーラスシリカの表面修飾

N1-(3-トリメトキシシリルプロピル)ジエチレントリアミンは、さまざまな規則正しいメソポーラスシリカの表面にアミン官能基を組み込むためのグラフト剤として使用できます 。これにより、シリカの特性が向上し、さまざまな用途に適したものになります。

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The role of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in biochemical reactions is primarily as a grafting agent . It can modify the surface of various substrates, such as porous silica, to enhance their properties .

Cellular Effects

The effects of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine on cells are largely dependent on the context in which it is used. For instance, when functionalized onto mesoporous silica, it can be used for controlled drug delivery . This can influence cell function by enabling the targeted delivery of therapeutic agents .

Molecular Mechanism

The molecular mechanism of action of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is complex and multifaceted. As a grafting agent, it can form covalent bonds with the surface of substrates, altering their properties .

Temporal Effects in Laboratory Settings

It is known that this compound can be used to modify the surface properties of substrates, potentially influencing their stability and degradation over time .

特性

IUPAC Name |

N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRUUFBSBSTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

162339-40-4 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162339-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044422 | |

| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow liquid with an amine-like odor; [Acros Organics MSDS] | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Trimethoxysilylpropyl)diethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35141-30-1 | |

| Record name | 3-[(Trimethoxysilyl)propyl]diethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Aminoethyl)ethylamino)propyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-N'-(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W3E2D4706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

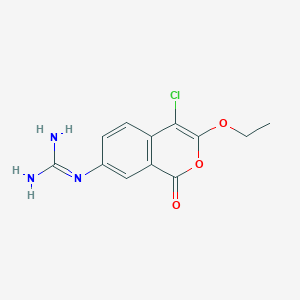

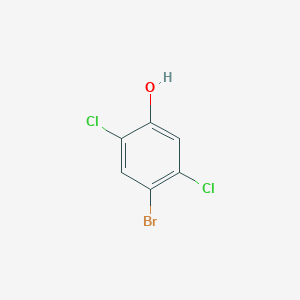

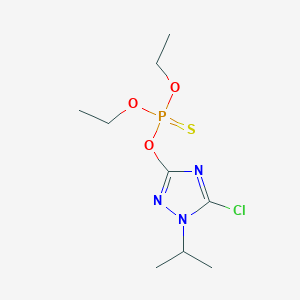

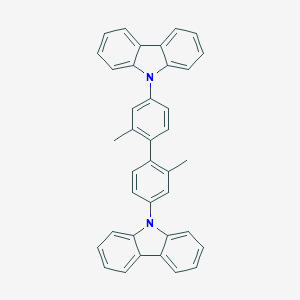

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane?

A1: The molecular formula is C10H28N4O3Si, and its molecular weight is 280.45 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include:

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like amines and silanes. [, , , , , , , ]

- X-ray Diffraction (XRD): Provides structural information, especially when incorporated into materials. [, , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze both the compound and its interaction with other materials. [, , , , , ]

- Thermogravimetric Analysis (TGA): Provides information about thermal stability and decomposition behavior. [, , , , , ]

Q3: How stable is this compound under different conditions?

A3: Stability can vary depending on the specific conditions:

- Hydrolysis: The trimethoxysilane groups are susceptible to hydrolysis, particularly in the presence of moisture. This property is often exploited for surface modification. [, , , , ]

- pH: The amine groups can be protonated depending on the pH, influencing its interactions with other molecules and materials. [, , , , ]

Q4: What are some common applications of this compound in material science?

A4: This compound is often used for:

- Surface Modification: The silane groups can bind to surfaces like silica, glass, and metals, while the amine groups provide sites for further functionalization or interactions. [, , , , , , , , , ]

- Preparation of Hybrid Materials: Can be incorporated into polymers and other materials, enhancing properties like mechanical strength and thermal stability. [, , , , , , , , ]

Q5: Does this compound exhibit catalytic activity?

A5: While not a traditional catalyst, the amine groups can act as bases or nucleophiles in certain reactions. []

Q6: Can you provide an example of its catalytic application?

A6: Research has shown its potential in catalyzing Knoevenagel condensation reactions. []

Q7: Is computational chemistry used to study this compound?

A7: Yes, techniques like molecular dynamics (MD) simulations help understand its interactions with other materials at a molecular level, predict material properties, and guide experimental design. [, , ]

Q8: How does the chain length of the amine groups influence the compound's properties?

A8: Research indicates that longer amine chains can impact its interaction with other molecules and its ability to modify materials. For instance, it affects the interlayer spacing of modified clays. [, , ]

Q9: How is 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane used in analytical chemistry?

A9: It serves as a functionalizing agent for stationary phases in chromatography, enabling the separation and analysis of various compounds. [, , , ]

Q10: What about its environmental impact?

A10: While the compound itself may not be highly toxic, its degradation products and lifecycle analysis should be considered for environmentally responsible use. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。